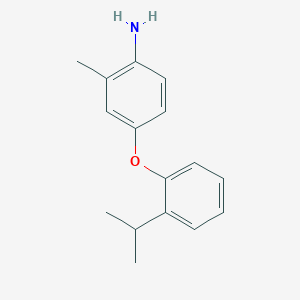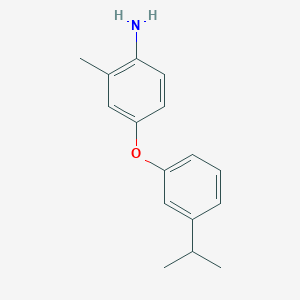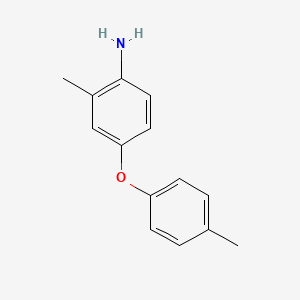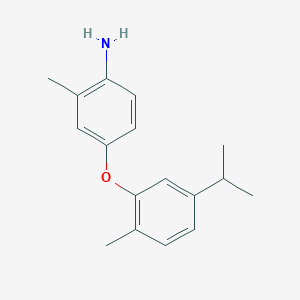
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline
Overview
Description
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline (IPMPA) is a synthetic compound with a wide range of applications in the scientific and pharmaceutical fields. It is used in a variety of experiments and processes, including synthesis, biochemical and physiological effects, and drug development. IPMPA is an important molecule in the development of drugs, as it has many advantages that make it a desirable starting point for the synthesis of new compounds.
Scientific Research Applications
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has a variety of applications in the scientific and pharmaceutical fields. It is used as a starting material in the synthesis of a variety of compounds, including drugs and other chemicals. It is also used in the development of new drugs, as it can be used to modify existing drugs to increase their efficacy or reduce their side effects. Additionally, 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is used in the study of biochemical and physiological effects, as it can be used to study the interactions between different molecules and how they affect the body.
Mechanism of Action
The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is not yet fully understood. However, it is known that 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline binds to receptors in the body, which triggers a cascade of biochemical and physiological effects. 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline binds to the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This binding leads to changes in the levels of serotonin, which in turn can lead to changes in mood, appetite, and sleep.
Biochemical and Physiological Effects
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has been studied for its effects on the biochemical and physiological processes in the body. It has been found to have a variety of effects, including the ability to modulate serotonin levels, reduce inflammation, and regulate the immune system. Additionally, 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has been found to have antidepressant and anxiolytic effects, as well as anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has many advantages that make it an ideal starting material for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it easy to store and transport. However, 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is a relatively large molecule, which can make it difficult to work with in some experiments. Additionally, the effects of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline can vary depending on the concentration used, which can make it difficult to predict the outcome of an experiment.
Future Directions
The future of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is promising, as there are many potential applications for the compound. It could be used in the development of new drugs, as well as in the study of biochemical and physiological processes. Additionally, 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline could be used to modify existing drugs to increase their efficacy or reduce their side effects. Additionally, 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline could be used in the treatment of depression, anxiety, and other psychiatric disorders. Finally, 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline could be used in the study of the immune system and inflammation, as well as in the development of new treatments for these conditions.
properties
IUPAC Name |
2-methyl-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)14-6-5-12(3)17(10-14)19-15-7-8-16(18)13(4)9-15/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWAKRQUBYOOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



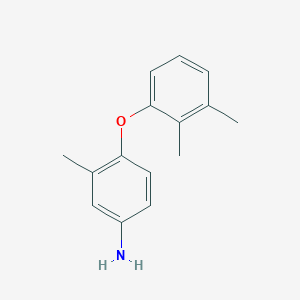
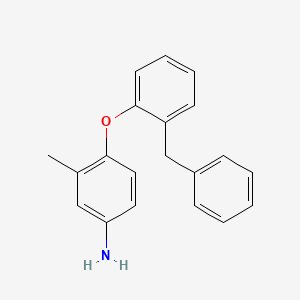
![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)


![3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3171827.png)




